2-Methoxyphenethylamine

TAAR1 agonism Trace amine pharmacology Receptor binding

Researchers studying species-specific TAAR1 signaling or validating translational models often face variability from non-isomeric reference compounds. 2-Methoxyphenethylamine (CAS 2045-79-6) is the ortho-methoxy positional isomer whose distinct oxidation kinetics, TAAR1 activation profile, and characteristic GC-MS fragmentation pattern make it an essential reference standard. - Exhibits a 7.3-fold potency differential between mouse TAAR1 (EC50 ≈ 410 nM) and human TAAR1 (EC50 ≈ 3000 nM), enabling rigorous species-selectivity studies. - Accelerated amine oxidase oxidation vs. 3-/4-methoxy isomers supports structure-metabolism relationship investigations. - Characteristic elevated m/z 91 fragment and earliest GC elution among positional isomers ensure unambiguous analytical identification. - Also available for perovskite scintillator research: (2OCH3-C6H4C2H4NH3)2PbBr4 crystals exhibit 6.7 ns decay time for time-resolved radiation detection. Supplied as ≥98% pure liquid; standard international B2B shipping available under UN3267 (Class 8) compliance.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 2045-79-6
Cat. No. B1581544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenethylamine
CAS2045-79-6
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCN
InChIInChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3
InChIKeyWSWPCNMLEVZGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenethylamine: Chemical Identity and Procurement


2-Methoxyphenethylamine (2-MPEA; CAS 2045-79-6) is a substituted phenethylamine featuring a methoxy group at the ortho position of the phenyl ring [1]. This monomethoxy phenethylamine is classified as a trace amine-associated receptor 1 (TAAR1) agonist [2]. The compound exhibits distinct physicochemical properties including a LogP of approximately 1.2–1.4, pKb of 4.34, density of 1.033 g/mL at 25°C, and boiling point of 236–237°C [3]. Its well-defined structure and moderate polarity make it a valuable intermediate in organic synthesis and a subject of pharmacological investigation.

TAAR1 pharmacology

Trace amine-associated receptor 1 agonist with reported species-dependent activation profile

Synthetic intermediate

Documented building block for pharmaceutical intermediate pathways and derivatization

Analytical reference

Position-specific GC-MS fragmentation and retention profile support isomer discrimination

Why Isomeric Substitution Fails for 2-Methoxyphenethylamine


Methoxyphenethylamine positional isomers (ortho, meta, para) exhibit markedly divergent biological and physicochemical behaviors that preclude simple substitution [1]. The ortho-methoxy substitution of 2-MPEA confers distinct oxidation kinetics by amine oxidase [2], unique TAAR1 activation potency [3], and differential GC-MS fragmentation patterns [4] compared to its 3- and 4-methoxy counterparts. Furthermore, the scintillation performance of perovskite materials incorporating these isomers varies by over threefold depending solely on methoxy position [5]. These isomer-specific characteristics directly impact experimental reproducibility and material performance.

Amine oxidase metabolism

Ortho-methoxy substitution accelerates oxidation relative to 3- and 4-isomers; metabolic half-life context may shift significantly.

TAAR1 activation profile

Methoxy position alters receptor activation potency; species-dependent assay response may differ across positional isomers.

Material performance

Scintillation light yield may differ substantially by methoxy position; perovskite performance context may not transfer between isomers.

Quantitative Evidence for 2-Methoxyphenethylamine Selection


TAAR1 Agonist Potency: Species-Dependent Activation

2-Methoxyphenethylamine (2-MPEA) activates mouse TAAR1 with an EC50 of 410 nM, representing approximately 7.3-fold higher potency than at human TAAR1 (EC50 = 3000 nM) [1]. This species-dependent differential provides a quantifiable basis for selecting 2-MPEA over other phenethylamines lacking this specific potency ratio. In comparison, unsubstituted phenethylamine (PEA) exhibits EC50 values of approximately 100 nM at human TAAR1 [2], indicating that 2-methoxy substitution reduces human TAAR1 potency by approximately 30-fold while preserving moderate mouse TAAR1 activity.

TAAR1 agonist potency
Assay context

Mouse TAAR1 EC50 = 410 nM; Human TAAR1 EC50 = 3000 nM

Supports species-comparative TAAR1 assay interpretation

7.3-fold species-dependent potency difference; PEA baseline context included

TAAR1 agonism Trace amine pharmacology Receptor binding

Amine Oxidase Metabolism: Accelerated Oxidation vs. Isomers

In a comparative study of phenethylamine derivatives using cat and guinea pig liver brei preparations, 2-methoxyphenethylamines were oxidized more rapidly than their 3- and 4-methoxy positional isomers [1]. While the original study did not report absolute rate constants, the rank-order metabolic differentiation establishes that the ortho-methoxy substitution confers distinct susceptibility to amine oxidase-mediated deamination. This metabolic liability contrasts with 4-methoxyphenethylamine, which is known to inhibit monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Amine oxidase metabolism
Head-to-head

2-MPEA oxidized more rapidly than 3- and 4-methoxy isomers

Rank-order metabolic differentiation reported

Cat and guinea pig liver brei preparations; rate constants not reported

Metabolic stability Amine oxidase Positional isomer differentiation

GC-MS Fragmentation for Isomer Identification

In a systematic GC-MS analysis of regioisomeric methoxyphenethylamine derivatives, the relative abundance of the m/z 91 fragment was higher for 2-methoxyphenethylamine-substituted isomers, whereas the m/z 121 fragment was more abundant in 4-methoxy substituted isomers [1]. Chromatographically, under the described conditions, the 2-methoxyphenethylamine-substituted isomer eluted first, followed by the 3-substituted isomer, with the 4-methoxyphenethylamine-substituted isomer eluting last [1]. This reproducible elution order and distinct fragmentation pattern enable unambiguous identification and purity verification.

GC-MS fragmentation
Head-to-head

Elevated m/z 91 fragment; elution order: 2-MPEA < 3-MPEA < 4-MPEA

Supports isomer identification and purity verification

Trifluoroacetamide derivatization; systematic regioisomeric analysis

Analytical chemistry GC-MS Forensic analysis Isomer discrimination

Scintillation Performance in Perovskite Materials

Organic–inorganic layered perovskite-type compounds incorporating methoxyphenethylamine isomers were evaluated for scintillator applications. The compound with 2-methoxyphenethylamine ((2OCH3–C6H4C2H4NH3)2PbBr4) exhibited a scintillation light yield of 3,600 photons/MeV under 241Am gamma-ray excitation, compared to 6,100 photons/MeV for the 3-methoxy isomer and 11,000 photons/MeV for the 4-methoxy isomer [1]. Notably, the 2-methoxy compound demonstrated a fast decay time of 6.7 ns, which is comparable to the 4-methoxy compound (6.8 ns) and slightly longer than the 3-methoxy compound (4.5 ns) [1].

Scintillation light yield
Head-to-head

3,600 photons/MeV; decay time = 6.7 ns

Light-yield trade-off reported for position-specific scintillator design

241Am gamma-ray excitation; 3.1-fold lower yield vs. 4-methoxy isomer

Perovskite scintillators Materials science Radiation detection

Synthetic Utility as Pharmaceutical Intermediate

2-Methoxyphenethylamine is employed as a key building block in the patented synthesis of BAY 58-2667, a soluble guanylate cyclase (sGC) activator developed by Bayer AG [1]. In this synthesis, 2-MPEA is condensed with methyl 4-formylbenzoate to form an imine, which is subsequently reduced with NaBH4 in MeOH to yield the corresponding amine [1]. This validated synthetic route differentiates 2-MPEA from other methoxyphenethylamine isomers that lack documented utility in this specific pharmaceutical intermediate pathway.

Synthetic utility
Reported

BAY 58-2667 pharmaceutical intermediate pathway documented

Reported synthetic pathway context for intermediate research

Patented multi-step synthesis; non-quantitative differentiation

Organic synthesis Pharmaceutical intermediates Building block

Optimal Application Scenarios for 2-Methoxyphenethylamine


Species-Comparative TAAR1 Pharmacology Studies

Researchers investigating trace amine-associated receptor 1 (TAAR1) pharmacology across species can leverage 2-MPEA's 7.3-fold differential potency between mouse (EC50 = 410 nM) and human (EC50 = 3000 nM) TAAR1 [1]. This compound is particularly valuable for studies examining species-specific TAAR1 signaling or for validating translational models where differential receptor activation is a key experimental variable.

Metabolic Stability Profiling via Amine Oxidase Assays

Investigators conducting metabolic stability assessments of phenethylamine analogs should consider 2-MPEA as a reference compound exhibiting accelerated oxidation by amine oxidase relative to its 3- and 4-methoxy isomers [2]. This property makes 2-MPEA a useful comparator for structure-metabolism relationship studies and for validating in vitro metabolic models.

GC-MS Method Development for Isomeric Discrimination

Forensic toxicologists and analytical chemists developing GC-MS methods for differentiating methoxyphenethylamine positional isomers can utilize 2-MPEA's characteristic fragmentation pattern (elevated m/z 91 fragment abundance) and earliest elution profile as a reference standard for method validation [3]. These isomer-specific analytical signatures are critical for unambiguous identification in complex sample matrices.

Perovskite Scintillator Research with Fast Decay Kinetics

Materials scientists developing perovskite-type scintillators who prioritize fast decay kinetics over maximal light yield may select 2-MPEA for its 6.7 ns decay time in (2OCH3–C6H4C2H4NH3)2PbBr4 crystals [4]. While the 4-methoxy isomer delivers 3.1-fold higher light yield (11,000 vs. 3,600 photons/MeV), the 2-methoxy compound maintains comparable nanosecond-scale response, which is essential for time-resolved radiation detection applications.

Application
Selection Property
Validation Focus
Species-comparative TAAR1 signaling studies
Species-dependent receptor activation profile
TAAR1 assay response validation
Metabolic stability profiling
Amine oxidase substrate ranking
Isomer-specific metabolic assay comparison
GC-MS isomer discrimination method development
Position-specific fragmentation signature
Isomer identification and purity verification
Perovskite scintillator research
Decay-kinetics vs. light-yield profile
Time-resolved scintillation performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyphenethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.